
N-(5-Hydroxypentyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxypentyl)-4-phenylbutanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is a metabolite of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxypentyl)-4-phenylbutanamide typically involves the hydroxylation of a pentyl chain attached to a phenylbutanamide core. One common method includes the use of β-glucuronidase to hydrolyze the compound in urine samples . Another approach involves the use of liquid chromatography-tandem mass spectrometry for the simultaneous quantification of synthetic cannabinoid metabolites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques, including hydroxylation and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Hydroxypentyl)-4-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(5-Hydroxypentyl)-4-phenylbutanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-Hydroxypentyl)-4-phenylbutanamide involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can lead to various physiological and psychological effects, depending on the specific receptor and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-018 N-(5-hydroxypentyl): A metabolite of the synthetic cannabinoid JWH-018, which has similar structural features.
5-fluoro AKB48 N-(4-hydroxypentyl): Another synthetic cannabinoid metabolite with a hydroxypentyl chain.
Uniqueness
N-(5-Hydroxypentyl)-4-phenylbutanamide is unique due to its specific hydroxypentyl chain and phenylbutanamide core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
263142-53-6 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(5-hydroxypentyl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H23NO2/c17-13-6-2-5-12-16-15(18)11-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,17H,2,5-7,10-13H2,(H,16,18) |
Clé InChI |
QRMOCCOIPJQZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
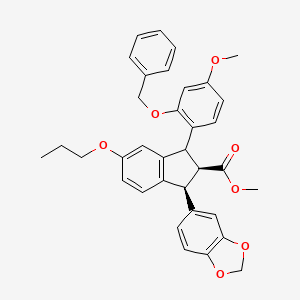
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
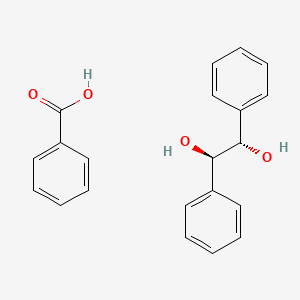
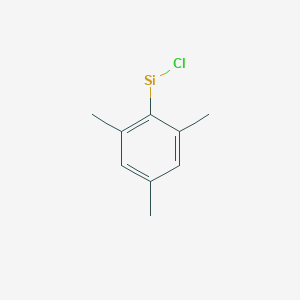


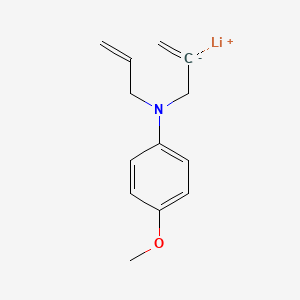
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
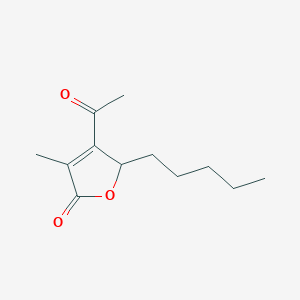
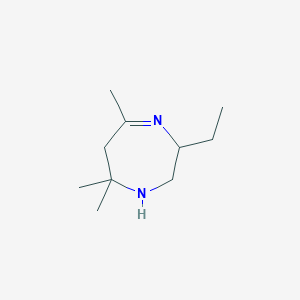
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
